molecular formula C11H13NO B1329792 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol CAS No. 69088-96-6

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol

Cat. No. B1329792
CAS RN: 69088-96-6
M. Wt: 175.23 g/mol
InChI Key: DQPSETABKZMTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05902902

Procedure details

A 250 ml round bottomed flask fitted with refrigerator, under nitrogen stream, is loaded with 3-bromoaniline (16 ml), dimethylformamide (80 ml), 2-methyl-3-butyn-2-ol (21.3 ml), 1,1,3,3-tetramethyl guanidine (20.3 ml), CuCl (0.044 g), PdCl2 (0.156 g) and triphenyl phosphine (0.925 g), in this order. The mixture is heated to 70°-75° C., keeping this temperature until completion of the reaction. H2O (250 ml) and CH2Cl2 (100 ml) are added at a temperature of 35°-30° C. The organic phase is dried, then evaporated to dryness. The residue is purified by chromatography to obtain 18.5 g of 4-(3-aminophenyl)-2-methyl-3-butyn-2-ol. Yield: 71% with HPLC purity ≥99%.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
21.3 mL
Type
reactant
Reaction Step Two
Quantity
20.3 mL
Type
reactant
Reaction Step Three
Quantity
0.925 g
Type
reactant
Reaction Step Four
Name
Quantity
0.044 g
Type
catalyst
Reaction Step Five
Name
Quantity
0.156 g
Type
catalyst
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven
Name
Quantity
250 mL
Type
solvent
Reaction Step Seven
Quantity
80 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[CH3:9][C:10]([OH:14])([C:12]#[CH:13])[CH3:11].CN(C)C(N(C)C)=N.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>Cl[Cu].Cl[Pd]Cl.C(Cl)Cl.O.CN(C)C=O>[NH2:5][C:4]1[CH:3]=[C:2]([C:13]#[C:12][C:10]([CH3:11])([OH:14])[CH3:9])[CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
16 mL
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Step Two
Name
Quantity
21.3 mL
Type
reactant
Smiles
CC(C)(C#C)O
Step Three
Name
Quantity
20.3 mL
Type
reactant
Smiles
CN(C(=N)N(C)C)C
Step Four
Name
Quantity
0.925 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
Quantity
0.044 g
Type
catalyst
Smiles
Cl[Cu]
Step Six
Name
Quantity
0.156 g
Type
catalyst
Smiles
Cl[Pd]Cl
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 ml round bottomed flask fitted with refrigerator, under nitrogen stream
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to 70°-75° C.
CUSTOM
Type
CUSTOM
Details
until completion of the reaction
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)C#CC(C)(O)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.